2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Sourcing a structurally differentiated 2-arylcyclopentanone scaffold? 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one (CAS 1343760-78-0) features a 4-isopropoxyphenyl substituent that delivers a balanced lipophilicity profile (XLogP3-AA = 2.9) and a unique hydrogen bond acceptor capacity compared to unsubstituted phenyl analogs. This branched ether motif provides distinct solubility, permeability, and protein-binding characteristics—critical for probing SAR within the 2-arylcyclopentanone chemotype. Supplied with ≥95% purity, this building block is ideal for medicinal chemistry, chemical biology research, and analytical method development.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 1343760-78-0
Cat. No. B1373926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one
CAS1343760-78-0
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=C(C=C1)C2CCCC2=O
InChIInChI=1S/C14H18O2/c1-10(2)16-12-8-6-11(7-9-12)13-4-3-5-14(13)15/h6-10,13H,3-5H2,1-2H3
InChIKeyWEORLVGMPWWQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one (CAS 1343760-78-0): Scientific Procurement and Core Characteristics


2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one (CAS 1343760-78-0), also known as 2-(4-isopropoxyphenyl)cyclopentanone, is a synthetic 2-arylcyclopentanone derivative with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol [1]. This compound features a cyclopentanone core substituted at the 2-position with a 4-isopropoxyphenyl group, a structural motif that confers distinct physicochemical properties including a calculated XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 26.3 Ų [1]. It is commercially available as a research chemical with typical purity specifications of 95% and is primarily utilized as a synthetic building block or intermediate in medicinal chemistry and chemical biology research .

Why 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one Cannot Be Casually Substituted by In-Class Analogs


The 2-arylcyclopentanone scaffold is highly sensitive to substitution patterns on the phenyl ring, which directly modulate key molecular properties such as lipophilicity (XLogP), hydrogen bond acceptor capacity, and steric bulk [1]. The 4-isopropoxy substituent in 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one introduces a branched ether linkage that is absent in simpler analogs like 2-phenylcyclopentanone or 2-(4-isopropylphenyl)cyclopentan-1-one [2]. This structural feature significantly alters the compound's physicochemical profile, including its calculated XLogP3-AA of 2.9 and topological polar surface area (TPSA) of 26.3 Ų, compared to the lower XLogP of 2.1 and TPSA of 17.1 Ų for the unsubstituted 2-phenylcyclopentanone [1][2]. Such differences can translate into distinct solubility, permeability, and protein-binding behaviors, making it inappropriate to assume functional interchangeability without direct, quantitative comparative data [1].

Quantitative Differentiation of 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one Against Closest Analogs


Lipophilicity Modulation via Isopropoxy Substitution: A Quantitative XLogP Comparison

The 4-isopropoxy substituent in 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one significantly increases lipophilicity compared to the unsubstituted 2-phenylcyclopentanone. The target compound exhibits an XLogP3-AA value of 2.9, whereas 2-phenylcyclopentanone has an XLogP3-AA of 2.1, representing a 38% increase in calculated lipophilicity [1][2]. This quantitative difference is relevant for applications where higher membrane permeability or increased hydrophobic interactions are desired.

Medicinal Chemistry Physicochemical Property Profiling Lead Optimization

Topological Polar Surface Area (TPSA) as a Metric for H-Bond Acceptor Capacity

Introduction of the isopropoxy ether group increases the compound's topological polar surface area (TPSA) from 17.1 Ų (2-phenylcyclopentanone) to 26.3 Ų, a 54% increase [1][2]. TPSA is a widely used descriptor for predicting intestinal absorption and blood-brain barrier penetration. This increase, while moderate, reflects the addition of a second hydrogen bond acceptor site, which can influence solubility and target engagement.

ADME Prediction Medicinal Chemistry Physicochemical Property Profiling

Structural Distinction from Hydrophobic Alkyl Analogs: Impact on Rotatable Bonds and Conformational Flexibility

Compared to the 4-isopropylphenyl analog (2-(4-isopropylphenyl)cyclopentan-1-one, CAS 1340348-91-5), the 4-isopropoxyphenyl derivative contains an ether oxygen that introduces an additional rotatable bond (C-O-C linkage) and alters the electronic character of the aromatic ring [1]. While direct quantitative property data for the isopropyl analog in the same database are limited, the target compound has 3 rotatable bonds versus an estimated 2 for the isopropyl analog, indicating increased conformational flexibility [1]. This structural difference can affect molecular recognition by biological targets and should be considered when selecting compounds for SAR campaigns.

Medicinal Chemistry Structure-Activity Relationship (SAR) Molecular Modeling

Validated Research Application Scenarios for 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one


Synthetic Intermediate in Medicinal Chemistry for SAR Exploration of 2-Arylcyclopentanone Scaffolds

Given its distinct physicochemical profile (XLogP = 2.9, TPSA = 26.3 Ų, 3 rotatable bonds) relative to simpler analogs, 2-[4-(Propan-2-yloxy)phenyl]cyclopentan-1-one serves as a valuable building block for exploring structure-activity relationships (SAR) within the 2-arylcyclopentanone chemotype [1]. Its 4-isopropoxy substituent provides a balanced increase in lipophilicity and hydrogen bond acceptor capacity compared to the unsubstituted phenyl analog, making it suitable for probing the effects of moderate polarity and steric bulk on target binding affinity and cellular activity [1].

Reference Standard for Analytical Method Development and Validation

The compound's well-defined chemical structure (CAS 1343760-78-0), high purity specification (≥95%), and availability from reputable vendors make it a suitable reference standard for developing and validating analytical methods such as HPLC, LC-MS, or NMR . Its unique InChIKey (WEORLVGMPWWQKZ-UHFFFAOYSA-N) and computed descriptors allow for unambiguous identification and quantification in complex mixtures [1].

Candidate for Phenotypic Screening Libraries Targeting Cancer Stem Cell Pathways

While no direct, peer-reviewed biological activity data could be located for this specific compound, its inclusion in high-throughput screening (HTS) sets, such as those deposited in PubChem BioAssay (AID 504535), suggests it has been evaluated in cell-based assays designed to identify inhibitors of cancer stem cell proliferation [2]. The assay protocol involved a 72-hour incubation with HMLE_shECad breast cancer stem-like cells, with hits identified based on cytotoxicity [2]. Although the specific activity of this compound in that assay is not publicly reported, its presence in the screening set indicates its relevance as a structurally distinct member of the 2-arylcyclopentanone class for such investigations.

Technical Documentation Hub

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